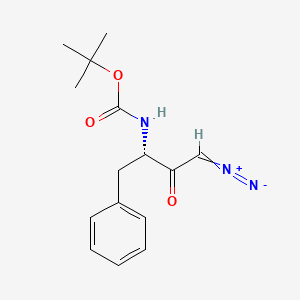

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves the use of diazo compounds and protective groups such as Boc (tert-butyloxycarbonyl) to protect amino functionalities. The synthesis process can include steps such as the Grignard reaction, diazotization, and the use of catalysts like silver benzoate. For example, the synthesis of diethyl 1-[(13C)methyl]-3-Phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate involves carbonation of phenylmagnesium bromide and reaction with 13CH3Li to produce related phenylpropanone derivatives (Pomerantz & Fink, 1979).

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone can be elucidated through techniques such as X-ray crystallography. These studies reveal the geometry of the molecule, including bond lengths, angles, and the spatial arrangement of different functional groups, which are crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone and its analogs can undergo various chemical reactions, including cycloadditions, insertions, and substitutions due to the presence of the reactive diazo group. These reactions are often used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility in various solvents, are determined by their molecular structure. The presence of functional groups like Boc-protected amino and diazo groups influences these properties significantly.

Chemical Properties Analysis

The chemical properties of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone are influenced by its functional groups. The diazo group makes the compound a versatile intermediate in organic synthesis, allowing for the formation of C-N bonds and the introduction of nitrogen-containing groups into other molecules. The Boc group is used to protect the amino group during reactions, preventing unwanted side reactions.

- (Pomerantz & Fink, 1979)

- And additional studies referenced in the provided links.

科学的研究の応用

Synthesis and Intermediate Use

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone serves as a crucial intermediate in the synthesis of various complex molecules due to its reactive diazo group and protected amino functionality. It has been employed in the synthesis of anti-α-amino epoxides, which are valuable for their potential use in protease inhibition and as precursors to N-protected alpha-amino epoxides. These compounds are significant for homologation processes, leading to the formation of alpha-amino acids, crucial building blocks in peptide synthesis (Dengjin Wang & W. A. Nugent, 2006). Furthermore, the transformation of (S)-3-(tert-Butyloxycarbonylamino)-1-diazo-4-phenylbutan-2-one into (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐phenylbutanoic Acid has been documented, highlighting its versatility in synthesizing amino acid derivatives through carbamate formation and acylation reactions (M. R. Linder, S. Steurer, & J. Podlech, 2003).

Catalysis and Reagent Use

This compound also plays a role in catalysis and as a reagent in synthetic chemistry. For instance, it has been utilized in the development of axially chiral dicarboxylic acid catalysts for asymmetric Mannich-type reactions, demonstrating its contribution to the synthesis of chiral β-amino acids and their derivatives, which are valuable in pharmaceutical synthesis and research (T. Hashimoto, H. Kimura, H. Nakatsu, & K. Maruoka, 2011).

Biochemical Studies

In biochemical studies, derivatives of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone have been investigated for their inhibitory activities against certain cancer cell lines, showcasing the potential of diazoketone analogs in the development of novel therapeutic agents (B. Paul & W. Korytnyk, 1978).

Material Science and Chemistry

Moreover, in the field of material science and organic chemistry, its derivatives have been explored for the synthesis of water-soluble BODIPY derivatives, indicating its utility in creating fluorescent probes for biological applications (Lingling Li, Junyan Han, B. Nguyen, & K. Burgess, 2008).

特性

IUPAC Name |

tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMYIGTVOBGQJW-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)

![Methanaminium, N,N,N-trimethyl-, salt with [7-(dicyanomethylene)-3,4,4A,5,6,7-hexahydro-2-naphthalenyl]propanedinitrile (1:1)](/img/structure/B1142066.png)

![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/no-structure.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)